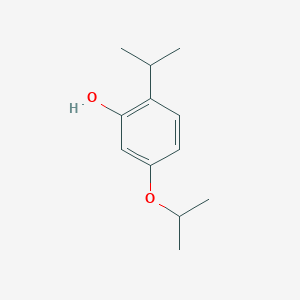

5-Isopropoxy-2-isopropylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-propan-2-yl-5-propan-2-yloxyphenol |

InChI |

InChI=1S/C12H18O2/c1-8(2)11-6-5-10(7-12(11)13)14-9(3)4/h5-9,13H,1-4H3 |

InChI Key |

ATEQCQSISALBHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)OC(C)C)O |

Origin of Product |

United States |

Advanced Spectroscopic and Computational Characterization of 5 Isopropoxy 2 Isopropylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignment and Multiplicity Analysis

The ¹H and ¹³C NMR spectra of 5-Isopropoxy-2-isopropylphenol provide the initial and most crucial data for its structural verification. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the signal multiplicities (splitting patterns) reveal the number of adjacent, non-equivalent protons, governed by J-coupling.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the protons of the two isopropyl groups, and the phenolic hydroxyl proton. The aromatic protons would appear as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The methine proton of the 2-isopropyl group would present as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. Similarly, the methine proton of the 5-isopropoxy group would be a septet coupled to its corresponding doublet of six methyl protons. The phenolic -OH proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. The aromatic region would show six signals, four for the protonated carbons and two for the quaternary carbons (C1, C2, C5, and the carbon attached to the second isopropyl group). The chemical shifts of the oxygen-bearing aromatic carbons (C1 and C5) would be significantly downfield. The carbons of the two isopropyl groups would also be readily identifiable.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (H3, H4, H6) | 6.5 - 7.2 | d, dd |

| 2-isopropyl CH | 3.0 - 3.4 | sept |

| 2-isopropyl CH₃ | 1.1 - 1.3 | d |

| 5-isopropoxy CH | 4.3 - 4.7 | sept |

| 5-isopropoxy CH₃ | 1.2 - 1.4 | d |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 150 - 155 |

| C2 | 130 - 135 |

| C3 | 115 - 120 |

| C4 | 120 - 125 |

| C5 | 145 - 150 |

| C6 | 110 - 115 |

| 2-isopropyl CH | 25 - 30 |

| 2-isopropyl CH₃ | 20 - 25 |

| 5-isopropoxy CH | 68 - 72 |

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the coupling between the aromatic protons, as well as the connectivity between the methine and methyl protons within each isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by correlating them to their attached protons, whose signals are already assigned from the ¹H NMR and COSY spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment is crucial for piecing together the molecular skeleton by identifying couplings between protons and carbons that are two or three bonds apart (²JCH and ³JCH). For instance, the HMBC spectrum would show correlations from the methine proton of the 2-isopropyl group to the aromatic carbons C1, C2, and C3. Similarly, the methine proton of the 5-isopropoxy group would show correlations to C4, C5, and C6. These long-range correlations provide definitive proof of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion (molecular ion). This precision allows for the determination of the elemental formula of this compound (C₁₂H₁₈O₂). The calculated exact mass can be compared to the experimentally measured mass, with a very low tolerance (typically < 5 ppm), to confirm the molecular formula with high confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation through Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable structural information. Key fragmentation pathways for this compound would likely include the loss of an isopropyl group (C₃H₇) and the loss of a propene molecule (C₃H₆) from the isopropoxy group via a McLafferty-type rearrangement. The fragmentation pattern serves as a molecular fingerprint, further corroborating the proposed structure.

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a complementary method for structural characterization.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl groups would appear around 2850-3100 cm⁻¹. The region between 1450 cm⁻¹ and 1600 cm⁻¹ would contain absorptions due to the C=C stretching vibrations of the aromatic ring. A strong absorption band corresponding to the C-O stretching of the ether linkage would be expected in the 1200-1250 cm⁻¹ region, while the C-O stretching of the phenol (B47542) would appear around 1150-1200 cm⁻¹.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful analytical technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds within the molecule.

The FTIR spectrum of a phenolic compound like this compound is characterized by several key absorption bands. A prominent and broad peak is typically observed in the region of 3200-3550 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.netdocbrown.info The broadening of this peak is a result of intermolecular hydrogen bonding. docbrown.info The presence of the isopropyl and isopropoxy groups would be confirmed by C-H stretching vibrations. Asymmetric and symmetric stretching vibrations of -CH₂ and -CH₃ groups are expected around 2927 cm⁻¹. researchgate.net

Aromatic C-H stretching vibrations usually appear in the 3000-3100 cm⁻¹ region. instanano.com The stretching vibrations of the benzene ring itself are observed at wavenumbers between 1440 and 1600 cm⁻¹. docbrown.info Furthermore, C-O stretching vibrations, crucial for identifying the ether linkage of the isopropoxy group and the phenolic hydroxyl group, typically produce strong absorption bands in the 1140-1410 cm⁻¹ range. docbrown.info The specific positions of these bands can provide information about the substitution pattern on the aromatic ring. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of overlapping vibrations that is unique to the molecule and can be used for its definitive identification. docbrown.info

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenolic) | Stretching (H-bonded) | 3200-3550 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2850-2970 | Medium to Strong |

| C=C (Aromatic) | Stretching | 1440-1600 | Strong |

| C-O (Ether & Phenol) | Stretching | 1140-1410 | Strong |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a valuable counterpart to FTIR, providing information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. uliege.be While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, thus offering a more complete picture of the vibrational characteristics of this compound.

For phenolic compounds, Raman spectroscopy can effectively characterize the vibrations of the aromatic ring and the substituent groups. uliege.benih.gov The Raman spectrum of this compound would exhibit characteristic scattering signals. The region between 1300-1400 cm⁻¹ and around 1600-1699 cm⁻¹ is particularly significant for differentiating between different classes of phenolic compounds. uliege.be The symmetric "breathing" vibration of the benzene ring typically gives a strong Raman signal. The C-H bending modes and the vibrations of the isopropyl and isopropoxy groups would also produce distinct Raman shifts. researchgate.net The repeatability and reproducibility of Raman assignments are crucial for accurate characterization. uliege.be By comparing the FTIR and Raman spectra, a comprehensive vibrational assignment can be achieved, leading to a detailed understanding of the molecular structure. nih.gov

Table 2: Expected Raman Shifts for Key Vibrational Modes in this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| Aromatic C=C Stretching | 1600-1699 |

| C-H Bending (Aromatic/Aliphatic) | 1300-1400 |

| C-O Stretching | 1200-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. pharmatutor.org For aromatic compounds like this compound, this technique is particularly useful for assessing the extent of conjugation and identifying the types of electronic transitions occurring. hnue.edu.vn

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The electronic transitions are primarily of the π → π* type. hnue.edu.vn The benzene chromophore itself exhibits three absorption bands, with a primary band around 184 nm, a second less intense band around 202 nm, and a fine-structured secondary band at about 255 nm. hnue.edu.vn

Table 3: Typical Electronic Transitions and Expected λmax for Substituted Phenols

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Benzene Ring | ~202 and ~255 |

| n → π | Carbonyl (if present as impurity) | ~280-290 |

| n → π* | Phenolic/Ether Oxygen | >160 |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from complex mixtures.

HPLC and UPLC are powerful separation techniques widely used for the analysis of phenolic compounds. nih.govresearchgate.net These methods are crucial for assessing the purity of this compound and for quantifying its presence in various samples. The separation is typically achieved using a reverse-phase column, such as a C18 column, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water, sometimes with the addition of an acid like phosphoric or formic acid to improve peak shape. nih.govtandfonline.comsielc.com

The retention time of this compound in an HPLC or UPLC system is dependent on its polarity relative to the stationary and mobile phases. Detection is commonly performed using a UV-Vis diode array detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths. nih.gov This is particularly useful for identifying and quantifying compounds, even when their peaks overlap, by taking advantage of their different absorption spectra. nih.gov UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the characterization of this compound and the identification of any volatile impurities. nih.govnih.gov In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the capillary column. chromforum.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification by comparison with spectral libraries. nih.gov

The analysis of phenolic compounds by GC-MS often involves a DB-5MS or a similar capillary column. nih.gov The temperature program of the GC oven is carefully controlled to achieve optimal separation of the components. nih.gov For quantitative analysis, an internal standard is often used to improve accuracy and precision. embrapa.br GC-MS is particularly valuable for detecting and identifying trace-level volatile components that might be present in a sample of this compound.

Computational Chemistry Approaches for Investigating this compound’s Properties and Reactivity

Computational chemistry provides a theoretical framework to investigate the molecular properties and reactivity of this compound, complementing and explaining experimental observations. researchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to determine the molecule's optimal geometry, electronic structure, and various physicochemical properties. researchgate.net

By performing DFT calculations, it is possible to compute properties such as bond dissociation enthalpies (BDEs) and proton affinities (PAs), which are crucial for understanding the antioxidant potential and reactivity of phenolic compounds. researchgate.net Theoretical calculations can also predict vibrational frequencies, which can be compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes. nih.govnih.gov Furthermore, computational methods can be used to calculate electronic properties like dipole moment, polarizability, and hyperpolarizability, providing insights into the molecule's behavior in electric fields and its potential for applications in nonlinear optics. researchgate.net These theoretical studies are instrumental in building structure-activity relationships and guiding the design of new phenol derivatives with desired properties. researchgate.net

Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. The fundamental principle of DFT is that the total energy of a system can be determined from its electron density. This approach is computationally more efficient than traditional ab initio methods, making it suitable for relatively large molecules like this compound.

Geometric Optimization: The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the geometric optimization or energy minimization. Using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated, and the geometry is iteratively adjusted until a stationary point on the potential energy surface is found, representing the molecule's lowest energy conformation. For this compound, this process would precisely define the bond lengths, bond angles, and dihedral angles, particularly the orientations of the flexible isopropyl and isopropoxy groups relative to the phenol ring.

Electronic Structure Calculations: Once the optimized geometry is obtained, DFT is used to calculate the electronic properties. This includes the distribution of electron density, the molecular orbital energies, and the electrostatic potential. These calculations provide insight into the charge distribution across the molecule, identifying electron-rich and electron-deficient regions, which are key to understanding its intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a critical framework for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atoms of the hydroxyl and ether groups.

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The LUMO is typically distributed over the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These descriptors provide a quantitative measure of stability and reactivity. researchgate.net

Table 1: Key Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. A negative value indicates stability. researchgate.net |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a high value indicates the molecule is easily polarizable and more reactive. |

This table represents the standard theoretical framework. Actual values for this compound would require specific DFT calculations.

Theoretical Prediction of Spectroscopic Parameters (e.g., UV-Vis, IR, Raman)

Computational methods can predict various spectroscopic parameters, providing a powerful tool for interpreting experimental data.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the frequencies and intensities of the fundamental vibrational modes. For this compound, this would predict the characteristic stretching frequencies for the O-H bond of the phenol group, C-H bonds of the alkyl groups and aromatic ring, C-O bonds of the ether and phenol, and the various C-C stretching and bending modes of the entire structure. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model, allowing for direct comparison with experimental IR and Raman spectra.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. For an aromatic compound like this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) corresponding to π→π* transitions within the benzene ring. The results, including the transition energies and their corresponding oscillator strengths (a measure of transition probability), can be used to simulate the UV-Vis spectrum.

Thermochemical Calculations and Simulation of Reaction Pathways

DFT calculations can also be used to determine fundamental thermochemical properties. By performing frequency calculations, one can obtain zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy at a given temperature. These values are crucial for understanding the stability of the molecule and the thermodynamics of potential reactions.

Furthermore, computational chemistry can be used to simulate potential reaction pathways. For example, the antioxidant activity of phenolic compounds involves hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. A theoretical study could model the reaction of this compound with a free radical. By calculating the transition state structures and activation energies for these pathways, researchers can predict the most likely mechanism of action and evaluate its potential as an antioxidant. This involves mapping the potential energy surface to identify the lowest energy path from reactants to products.

No Direct Research Found on the Environmental Fate of this compound

Despite a comprehensive search for scientific literature, no specific research detailing the environmental transformation and degradation of the chemical compound this compound could be located. Consequently, the following article outline on its photochemical degradation, oxidative degradation, and biodegradation cannot be populated with scientifically accurate and specific data for this particular compound.

The investigation sought to uncover detailed research findings on the environmental pathways of this compound, a substituted phenol compound. The intended article was structured to focus on key environmental degradation mechanisms, including how the compound might break down under sunlight, react with naturally occurring reactive species in water, and be metabolized by microorganisms.

The search encompassed queries related to photochemical degradation, including direct photolysis and photosensitized reactions, as well as oxidative degradation by hydroxyl radicals, ozone, and singlet oxygen. Additionally, research on the biodegradation pathways of this and structurally similar aromatic ethers was explored.

While general information on the environmental degradation of related chemical classes, such as other substituted phenols, propofol (B549288) (2,6-diisopropylphenol), and dimethoxybenzene isomers, is available, this information cannot be accurately extrapolated to predict the specific behavior and reaction kinetics of this compound. The unique combination of an isopropoxy and an isopropyl group on the phenol ring will significantly influence its electronic properties, reactivity, and susceptibility to microbial attack in ways that necessitate specific experimental study.

Without dedicated research on this compound, any attempt to detail its environmental transformation and degradation would be speculative and would not meet the required standards of scientific accuracy. Therefore, the specific sections and subsections of the requested article outline remain unaddressed due to the absence of relevant data in the current scientific literature.

Future Research Directions

The absence of data highlights a knowledge gap regarding the environmental fate of this particular compound. Future research could address the following areas to provide the necessary information for a comprehensive environmental risk assessment:

Photochemical Degradation Studies: Laboratory experiments simulating solar irradiation to determine the direct photolysis quantum yield and half-life of this compound in aqueous environments. Investigation into its indirect photodegradation rates in the presence of natural organic matter.

Oxidative Degradation Kinetics: Measurement of the second-order rate constants for the reaction of this compound with key aquatic oxidants like the hydroxyl radical (•OH), ozone (O₃), and singlet oxygen (¹O₂). Identification of the resulting transformation products to elucidate degradation pathways.

Biodegradation Screening: Studies using microbial consortia from relevant environmental matrices (e.g., wastewater treatment plants, surface waters) to assess the biodegradability of this compound under aerobic and anaerobic conditions. Identification of metabolic pathways and responsible microorganisms.

Until such studies are conducted, the environmental impact and persistence of this compound will remain unknown.

Environmental Transformation and Degradation Research of Isopropoxy Isopropylphenols

Biodegradation Pathways and Microbial Metabolism of Aromatic Ethers

Identification of Microbial Consortia and Pure Strains Capable of Degradation

Microbial consortia, often found in contaminated soils and wastewater, have demonstrated a robust capacity to degrade complex mixtures of organic pollutants, including phenolic compounds. These consortia typically consist of a diverse range of bacteria and fungi that act synergistically to break down the target molecule. For instance, mixed microbial consortia have been shown to effectively biodegrade propanol (B110389) and isopropanol, which are structural components of 5-Isopropoxy-2-isopropylphenol. nih.gov

Numerous pure strains of bacteria and fungi have been isolated and identified for their ability to degrade various substituted phenols. Bacteria from the genera Pseudomonas and Stenotrophomonas are well-documented for their ability to utilize phenol (B47542) and its derivatives as a sole source of carbon and energy. nitrkl.ac.inmdpi.com For example, Stenotrophomonas maltophilia KB2 and Pseudomonas moorei KB4 have been studied for their potential to degrade phenol under various suboptimal conditions, highlighting their adaptability. mdpi.com The degradation of long-chain alkylphenols, such as nonylphenol, has been extensively studied in bacteria belonging to the sphingomonads. nih.gov

Fungi also play a significant role in the degradation of phenolic compounds. Both intracellular and extracellular oxidative enzymes from fungi can be involved in the breakdown of these molecules. nih.gov While bacterial degradation of long-chain branched alkylphenols often involves aromatic ring hydroxylation, fungi may preferentially utilize pathways involving alkyl chain oxidation and the formation of phenolic polymers. nih.gov

Table 1: Examples of Microorganisms Capable of Degrading Related Phenolic Compounds

| Microorganism Type | Genus/Species | Degraded Compound(s) | Reference |

| Bacteria | Pseudomonas sp. | Phenol | nitrkl.ac.in |

| Bacteria | Stenotrophomonas maltophilia | Phenol | mdpi.com |

| Bacteria | Pseudomonas moorei | Phenol | mdpi.com |

| Bacteria | Sphingomonads | Nonylphenol | nih.gov |

| Bacteria | Mixed microbial consortium | 1-Propanol, 2-Propanol | nih.gov |

Elucidation of Metabolic Intermediates and Enzymatic Mechanisms

The breakdown of this compound by microorganisms would likely proceed through a series of metabolic steps, resulting in the formation of various intermediates. The specific pathway and intermediates will depend on the microorganisms involved and the environmental conditions. Based on studies of other substituted phenols and phenolic ethers, several enzymatic mechanisms can be proposed.

One common initial step in the aerobic degradation of alkylphenols is the hydroxylation of the aromatic ring, a reaction often catalyzed by monooxygenases . This is then typically followed by ring cleavage, facilitated by dioxygenases . For instance, the degradation of phenol often proceeds through the formation of catechol, which is then cleaved by either ortho- or meta-ring cleavage pathways involving catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. mdpi.comresearchgate.net

For phenolic compounds with alkyl side chains, such as the isopropyl group in this compound, oxidation of the alkyl chain can also be a key degradation step. nih.gov In the case of long-chain alkylphenols like nonylphenol, an interesting degradation mechanism known as ipso-substitution has been observed in sphingomonads. nih.gov This process involves the substitution of the alkyl group at the ipso-position (the carbon atom to which the alkyl group is attached) with a hydroxyl group.

The ether linkage in this compound presents another target for enzymatic attack. The O-demethylation of aryl methyl ethers has been observed in some enzymatic systems, and a similar O-dealkylation could potentially occur for the isopropoxy group. acs.org This would lead to the formation of a dihydroxylated intermediate.

Enzymes such as polyphenol oxidases (PPOs) and peroxidases are also known to be involved in the transformation of phenolic compounds. nih.govresearchgate.net These enzymes can catalyze the oxidation of phenols to quinones, which are highly reactive and can subsequently polymerize. researchgate.net

Under anaerobic conditions, the degradation pathway is different. For phenol, it can involve an initial phosphorylation to phenylphosphate, followed by carboxylation. researchgate.net

Table 2: Potential Enzymatic Mechanisms in the Degradation of Substituted Phenolic Ethers

| Enzymatic Mechanism | Enzyme Class | Potential Intermediate Types | Reference |

| Aromatic Ring Hydroxylation | Monooxygenases | Dihydroxylated phenols | nih.gov |

| Ring Cleavage | Dioxygenases | Aliphatic acids | mdpi.comresearchgate.net |

| Alkyl Chain Oxidation | Oxidases/Dehydrogenases | Carboxylic acids, alcohols | nih.gov |

| Ipso-substitution | Monooxygenases | Hydroquinones | nih.gov |

| O-dealkylation | Etherases/Monooxygenases | Dihydroxylated phenols | acs.org |

| Oxidative Coupling | Polyphenol Oxidases, Peroxidases | Quinones, Polymeric products | nih.govresearchgate.net |

| Anaerobic Phosphorylation | Phenylphosphate synthase | Phenylphosphate | researchgate.net |

Environmental Transport and Fate Modeling Considerations for Substituted Phenolic Ethers

Understanding the environmental transport and fate of this compound is crucial for assessing its potential environmental impact. Modeling these processes helps to predict the compound's distribution in different environmental compartments such as water, soil, and air, as well as its persistence and potential for bioaccumulation. rsc.org

The environmental transport of a chemical is governed by its physical and chemical properties, including its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Substituted phenols, in general, can exhibit a range of these properties depending on the nature and position of their substituents. nih.gov The presence of both an ether group and alkyl groups in this compound suggests it will have a moderate to low water solubility and a tendency to partition to organic matter in soil and sediment.

The fate of the compound in the environment is determined by a combination of transport processes and transformation processes (biotic and abiotic degradation). Key considerations for modeling the environmental fate of substituted phenolic ethers include:

Adsorption/Desorption: The tendency of the compound to bind to soil and sediment particles, which is influenced by the organic carbon content of the solid phase and the compound's Kow. This process can reduce its mobility in the environment.

Volatilization: The transfer of the compound from water or soil to the atmosphere. This is dependent on its vapor pressure and Henry's Law constant.

Biodegradation: The rate of microbial degradation in different environmental compartments, which is a primary mechanism for its removal. As discussed previously, this is expected to occur, but the rate will depend on various environmental factors.

Photodegradation: The breakdown of the compound by sunlight, particularly in surface waters. Phenolic compounds can be susceptible to photodegradation.

Bioaccumulation: The potential for the compound to accumulate in living organisms. The Kow is often used as a preliminary indicator of bioaccumulation potential.

Fate and exposure models, which have evolved significantly over the last two decades, can integrate these factors to provide a comprehensive assessment of a chemical's environmental behavior. rsc.org For a compound like this compound, where specific experimental data may be limited, these models can be valuable tools for regulatory evaluation and risk assessment.

Potential Non Clinical Research Applications of 5 Isopropoxy 2 Isopropylphenol and Its Derivatives

Role as a Synthetic Intermediate in Advanced Organic Chemistry

The reactivity of 5-Isopropoxy-2-isopropylphenol, characterized by its hydroxyl and isopropoxy functional groups, positions it as a versatile synthetic intermediate. These groups can either be retained in the final product to impart specific properties or be chemically modified to construct more complex molecular frameworks.

Precursor in the Synthesis of Specialized Chemical Compounds

The structure of this compound allows for its use as a precursor in the synthesis of a range of specialized organic molecules. The phenolic hydroxyl group can undergo O-alkylation or O-acylation to produce a variety of ether and ester derivatives. For instance, the Williamson ether synthesis, a common method for preparing ethers, could be employed by first converting the phenol (B47542) to its corresponding phenoxide ion with a strong base, followed by reaction with an alkyl halide. wikipedia.org This would allow for the introduction of a wide array of alkyl or aryl groups, leading to compounds with tailored properties.

Furthermore, the aromatic ring of this compound is susceptible to electrophilic substitution reactions. The positions of the existing isopropyl and isopropoxy groups would direct incoming electrophiles to specific locations on the ring, enabling the synthesis of polysubstituted aromatic compounds with defined substitution patterns. This regioselectivity is a crucial aspect in the design of molecules for applications ranging from pharmaceuticals to materials science. The synthesis of substituted phenols often relies on directing the introduction of functional groups onto the aromatic ring through electrophilic or nucleophilic substitution reactions. nih.gov

Derivatives of this compound could also serve as ligands for metal catalysts or as building blocks for supramolecular assemblies. The synthesis of related m-aryloxy phenols has been shown to be a gateway to new diaryl ether phenolic compounds with potential applications in materials science and organic electronics. nih.gov

Building Block for the Construction of Novel Aromatic and Heterocyclic Systems

The inherent reactivity of this compound makes it a promising starting material for the construction of more complex molecular architectures, including novel aromatic and heterocyclic systems. The presence of both a nucleophilic hydroxyl group and an electron-rich aromatic ring provides multiple reaction sites for cyclization reactions.

For example, through multi-step synthetic sequences, this compound could be elaborated into precursors for polycyclic aromatic hydrocarbons (PAHs). The synthesis of PAHs often involves the strategic formation of new rings onto an existing aromatic core. osti.govescholarship.orgacs.orgresearchgate.netrsc.org The functional groups on this compound could be modified to introduce reactive sites suitable for annulation reactions, leading to the formation of fused ring systems.

Furthermore, the phenolic moiety is a common starting point for the synthesis of various heterocyclic compounds. For instance, reactions that involve the hydroxyl group and an adjacent carbon atom on the ring can lead to the formation of oxygen-containing heterocycles like benzofurans. The synthesis of benzoxetes, for example, can be initiated from appropriately substituted phenols. mdpi.com Similarly, with the introduction of other functional groups, this compound could be a precursor for nitrogen- or sulfur-containing heterocycles, which are prevalent in medicinal chemistry and materials science. The synthesis of heterocyclic compounds from alkoxy phenols is a known strategy in organic chemistry. google.comgoogle.comacgpubs.org

Exploration in Materials Science Research

The structural attributes of this compound suggest its potential utility in the field of materials science, particularly in the development of new polymers and resinous materials.

Application as a Monomer or Component in Polymer Synthesis

Substituted phenols are fundamental building blocks for a class of polymers known as phenolic resins. While traditionally synthesized from phenol or cresol (B1669610) and formaldehyde (B43269), the use of more complex substituted phenols can lead to polymers with modified properties. This compound, with its reactive phenolic hydroxyl group, could potentially be incorporated into phenolic resin structures. The bulky isopropyl groups and the flexible isopropoxy chain would likely influence the cross-linking density, solubility, and mechanical properties of the resulting polymer.

Moreover, the phenolic ether structure is a key component of poly(aryl ether)s, a class of high-performance thermoplastics known for their excellent thermal stability. semanticscholar.org These polymers are typically synthesized via nucleophilic aromatic substitution between a dihydric phenol and an activated aromatic dihalide. Derivatives of this compound, particularly if di-functionalized, could serve as monomers in such polymerizations, leading to novel poly(aryl ether)s with potentially enhanced solubility or modified thermal characteristics due to the presence of the alkyl substituents. The polycondensation of alkoxybenzene derivatives with formaldehyde has been explored as a route to functional poly(phenylenemethylene)s, a new class of phenolic resins with unique properties. researchgate.net

Research into its Utility in Resin or Coating Formulations

Phenolic compounds and their derivatives are widely used in the formulation of resins and coatings to impart specific properties such as chemical resistance, heat resistance, and adhesion. Phenolic resins are known for their high strength, hardness, and excellent resistance to acids and solvents. nih.gov The incorporation of this compound or its derivatives into such formulations could offer several advantages. The isopropoxy group could enhance the solubility of the resin in organic solvents, facilitating easier processing and application. The alkyl groups might also increase the hydrophobicity of the resulting coating, improving its moisture resistance.

In the context of epoxy resins, phenolic compounds often act as curing agents or are incorporated to create phenolic-epoxy hybrids. These hybrid systems combine the toughness of epoxies with the high-temperature performance and chemical resistance of phenolics. The use of this compound in such systems could modify the curing kinetics and the final properties of the cured material.

Contributions to Fundamental Chemical Theory and Structure-Reactivity Relationships in Phenolic Ether Chemistry

The study of this compound and its reactions can contribute to a deeper understanding of fundamental chemical principles, particularly in the area of structure-reactivity relationships of phenolic ethers. The interplay between the electron-donating effects of the hydroxyl and isopropoxy groups and the steric hindrance of the isopropyl group provides a rich platform for investigating the kinetics and regioselectivity of various chemical transformations.

Quantitative structure-activity relationship (QSAR) studies are frequently employed to correlate the chemical structure of phenolic compounds with their observed activities, such as antioxidant properties. researchgate.netresearchgate.netnih.govacs.org The antioxidant activity of phenols is highly dependent on the nature and position of substituents on the aromatic ring. The isopropyl group at the ortho position and the isopropoxy group at the meta position relative to the hydroxyl group in this compound would have a distinct electronic and steric influence on the O-H bond dissociation enthalpy and the stability of the resulting phenoxyl radical, which are key determinants of antioxidant efficacy.

By systematically studying the reactions of this compound and its derivatives—for example, rates of etherification, electrophilic substitution, or oxidation—and comparing them to simpler phenolic ethers, researchers can build more refined models of how substituent effects govern reactivity in this important class of organic molecules. Such studies are crucial for the rational design of new molecules with desired properties, whether for applications in synthesis, materials, or biological systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 5-Isopropoxy-2-isopropylphenol, and how do reaction parameters (e.g., solvent, catalyst) influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Williamson ether synthesis, where isopropylphenol derivatives react with isopropyl halides or tosylates. Key parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Temperature : Elevated temperatures (80–120°C) accelerate ether formation but may increase side reactions.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Focus on aromatic protons (δ 6.5–7.2 ppm) and isopropoxy/isopropyl groups (δ 1.2–1.4 ppm for methyl splits). Integration ratios verify substituent positions .

- IR : Ether C-O stretching (1050–1150 cm⁻¹) and phenolic O-H (broad ~3300 cm⁻¹, if unsubstituted) confirm functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Mitigate via:

- Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate pure crystalline forms .

- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions; deviations >2°C suggest impurities .

Q. How can computational models (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess steric hindrance from isopropyl groups and electron density at the phenolic oxygen .

- Reactivity Prediction : Simulate electrophilic substitution (e.g., nitration) to identify preferential sites (para to isopropoxy group).

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of this compound under oxidative conditions?

- Methodological Answer :

- Controlled Stability Studies : Expose the compound to H2O2/UV light and monitor degradation via GC-MS. Conflicting results may stem from trace metal contaminants (e.g., Fe³⁺) accelerating oxidation .

- Storage Recommendations : Store under inert gas (N2) at 4°C, as WGK 3 classification indicates high water hazard .

Application-Oriented Research

Q. What role does this compound play in designing bioactive analogs, and how can SAR studies be structured?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.